Aminopropionate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

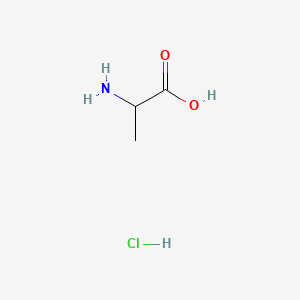

Aminopropionate hydrochloride, also known as ethyl 3-aminopropionate hydrochloride, is a chemical compound with the molecular formula C5H12ClNO2. It is the hydrochloride salt of ethyl 3-aminopropionate, which is an ester derivative of β-alanine. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminopropionate hydrochloride can be synthesized through the esterification of β-alanine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Dissolving β-alanine in ethanol.

- Adding hydrochloric acid to the solution.

- Heating the mixture under reflux conditions for several hours.

- Cooling the reaction mixture and precipitating the product by adding a non-solvent such as diethyl ether.

- Filtering and drying the precipitated product to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as recrystallization to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Aminopropionate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form β-alanine and ethanol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form imines.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Condensation: Reactions with aldehydes or ketones often require acidic or basic catalysts.

Major Products Formed

Hydrolysis: β-Alanine and ethanol.

Substitution: Various substituted aminopropionate derivatives.

Condensation: Imines and related compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

Aminopropionate hydrochloride serves as an essential intermediate in synthesizing numerous pharmaceuticals. Its role is particularly prominent in developing drugs targeting neurological disorders, where it enhances drug efficacy and specificity.

Case Study: Neurological Disorders

Research has shown that aminopropionate derivatives can improve the bioavailability of certain drugs when used as prodrugs. For instance, studies involving cyclic prodrugs demonstrated enhanced transport across biological membranes, which is crucial for effective treatment regimens in conditions such as epilepsy and Alzheimer’s disease .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. This compound aids researchers in understanding cellular processes and identifying potential therapeutic targets.

Example: Enzyme Interaction Studies

A study investigated the interaction of aminopropionate derivatives with specific enzymes, revealing insights into their mechanisms of action. The findings indicated that these compounds could modulate enzyme activity, providing a pathway for developing new therapeutic agents .

Material Science

This compound is explored for its potential in developing new materials with specific optical or electronic properties. This application is particularly relevant in creating advanced sensors and devices.

Research Insights

Recent investigations have focused on incorporating aminopropionate into polymer formulations, enhancing their mechanical properties and thermal stability. Such advancements could lead to the development of more durable materials suitable for various applications in industry .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in accurately quantifying related compounds, which is vital for quality control and regulatory compliance across industries.

Application Example: Quality Control

The compound has been employed in the analysis of complex mixtures to ensure the purity and concentration of active pharmaceutical ingredients (APIs). This application underscores its importance in maintaining high standards within pharmaceutical manufacturing .

Cosmetic Formulations

This compound finds applications in the cosmetic industry as a stabilizing agent in formulations. Its ability to modulate skin cell activity makes it a valuable ingredient in skincare products.

Case Study: Skincare Applications

Formulations containing aminopropionate have been shown to improve skin hydration and elasticity. Clinical trials demonstrated that products with this compound resulted in noticeable improvements in skin texture and overall appearance among users .

Summary Table of Applications

| Application Area | Description | Case Study/Example |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhanced bioavailability of cyclic prodrugs |

| Biochemical Research | Studies enzyme interactions and metabolic pathways | Modulation of enzyme activity |

| Material Science | Development of new materials with optical or electronic properties | Improved polymer formulations |

| Analytical Chemistry | Acts as a standard for quantifying compounds | Quality control in pharmaceutical manufacturing |

| Cosmetic Formulations | Stabilizing agent enhancing product performance | Improved skin hydration and texture |

Mécanisme D'action

The mechanism of action of aminopropionate hydrochloride involves its ability to participate in various chemical reactions due to the presence of both amino and ester functional groups. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis. These properties make it a versatile compound in organic synthesis and biochemical studies.

Comparaison Avec Des Composés Similaires

Aminopropionate hydrochloride can be compared with other similar compounds such as:

β-Alanine ethyl ester hydrochloride: Similar in structure but differs in the position of the amino group.

Methyl 3-aminopropionate hydrochloride: Similar ester derivative but with a methyl group instead of an ethyl group.

N-Alkyl-β-amino acids: These compounds have variations in the alkyl group attached to the amino acid backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.

Activité Biologique

Aminopropionate hydrochloride, also known as ethyl 3-aminopropionate hydrochloride, is a compound with significant biological relevance, particularly in the fields of organic synthesis and biochemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C5H12ClNO2

- Molecular Weight : 153.61 g/mol

- Physical State : White crystalline powder

- Solubility : Soluble in water and alcohols

This compound is the hydrochloride salt of ethyl 3-aminopropionate, an ester derivative of β-alanine. Its structure features both amino and ester functional groups, which contribute to its reactivity in various chemical and biological contexts .

The biological activity of this compound is primarily attributed to its ability to participate in numerous chemical reactions:

- Nucleophilic Substitution : The amino group can act as a nucleophile, allowing the compound to engage in substitution reactions with various electrophiles.

- Hydrolysis : The ester bond can be hydrolyzed to release β-alanine and ethanol, which are important in metabolic pathways.

- Condensation Reactions : It can react with aldehydes and ketones to form imines, which are relevant in synthetic organic chemistry.

Biological Applications

This compound has diverse applications across several domains:

- Organic Synthesis : It serves as a building block for synthesizing peptides and other bioactive compounds.

- Biochemical Studies : Used in the investigation of amino acid metabolism and enzyme kinetics.

- Pharmaceutical Development : Explored as a precursor for drugs targeting various biological pathways.

Table 1: Summary of Research on this compound

Case Studies

- Ergogenic Effects : In a study examining the effects of amino acid derivatives on exercise performance, this compound was noted for its potential to enhance muscle recovery and performance during high-intensity activities. This supports its role as an ergogenic aid in sports nutrition .

- Enzyme Interaction : Research has indicated that this compound can serve as a substrate for various enzymes, including nitric oxide synthase. This interaction is crucial for understanding its role in physiological processes such as vasodilation and neurotransmission .

Propriétés

IUPAC Name |

2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVXUGGBVATGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.